N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine
Overview
Description
“N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine” is a non-polymer compound with the formula C13H12Cl2N4. It has a molecular weight of 295.167 . The compound is also known by the identifier 6-[2,3-bis(chloranyl)phenyl]-N4-cyclopropyl-pyrimidine-2,4-diamine .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the Isomeric SMILES string: c1cc(c(c(c1)Cl)Cl)c2cc(nc(n2)N)NC3CC3 . This indicates that the compound contains a pyrimidine ring substituted with a cyclopropyl group and a 2,3-dichlorophenyl group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The compound’s InChI code is 1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) .Scientific Research Applications
Fluorescent Chemosensors
N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine derivatives have been explored in the development of novel fluorescent chemosensors. For instance, a diamine containing heterocyclic pyridine and triphenylamine substituents was synthesized and used to create poly(pyridine-imide), exhibiting fluorescence properties useful in sensing applications (Wang, Liou, Liaw, & Chen, 2008).
Antitumor Agents
Research into pyrimidin-2,4-diamine derivatives, structurally related to N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, has shown potential in developing anti-tumor agents. These compounds demonstrate cytotoxic and pro-apoptotic activities in cancer cells, indicating their promise in cancer therapeutics (Font, González, Palop, & Sanmartín, 2011).
Polyimides with Thermal Stability
Derivatives of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine have been utilized in creating novel polyimides with high glass transition and thermal stability. These materials showcase potential for high-performance applications due to their excellent mechanical and thermal properties (Wang, Liou, Liaw, & Huang, 2008).
Antiviral Activity
Research on 2,4-Diamino-6-substituted pyrimidines, a category that includes N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, has demonstrated antiviral properties, particularly against retroviruses. These findings are significant for developing new antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Novel Pyrimidine Derivatives
The compound has been used as a precursor in the synthesis of new pyrimidine derivatives, leading to compounds with potential biological activities, such as antimicrobial properties (Jafar, Al-Dahmoshi, Almamoori, Al-Khafajii, & Al-Masoudi, 2013).
Anti-malarial Research
Substituted pyrimidine-2,4-diamines, closely related to the compound , have been studied for their potential as inhibitors against malaria, specifically targeting the dihydrofolate reductase of Plasmodium falciparum (Seanego, Klein, Jansen van Vuuren, Zyl, & Rousseau, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYJIOQIAEYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188668 | |
Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine | |
CAS RN |
1609960-31-7 | |
Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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